molecular formula C36H22O B8248773 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

Cat. No.: B8248773
M. Wt: 470.6 g/mol
InChI Key: MACPMCKPDULTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS: 929539-41-3) is a polycyclic aromatic hydrocarbon (PAH) derivative engineered for high-performance optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). Its structure integrates an anthracene core substituted at the 9-position with a naphthalen-2-yl group and at the 10-position with a dibenzo[b,d]furan moiety. This design enhances π-conjugation and steric stabilization, leading to improved charge transport and resistance to photodegradation . The compound exhibits strong blue emission (λmax ~440–460 nm) and is frequently utilized as an emissive or host material in blue OLEDs due to its hybridized local and charge-transfer (HLCT) excited state characteristics, which balance high photoluminescence quantum yield (PLQY) and efficient exciton utilization .

Properties

IUPAC Name

4-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22O/c1-2-11-24-22-25(21-20-23(24)10-1)34-27-13-3-5-15-29(27)35(30-16-6-4-14-28(30)34)32-18-9-17-31-26-12-7-8-19-33(26)37-36(31)32/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACPMCKPDULTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Precursor Synthesis

The synthesis begins with preparing (10-(naphthalen-2-yl)anthracen-9-yl)boronic acid (CAS 597554-03-5), a critical intermediate. A representative protocol involves:

  • Lithiation-Borylation : Treating 10-bromo-9-(naphthalen-2-yl)anthracene with n-butyllithium at -78°C, followed by quenching with triisopropyl borate.

  • Acidic Workup : Hydrolysis with dilute HCl yields the boronic acid, which is purified via recrystallization (typical yield: 70–85%).

Coupling with Dibenzofuran Derivatives

The boronic acid is coupled with halogenated dibenzofurans under palladium catalysis. For example:

Procedure from Ambeed (2020):

  • Reactants : 10-(Naphthalen-2-yl)anthracen-9-ylboronic acid (1.1 eq), 4-bromodibenzofuran (1.0 eq).

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).

  • Base : Sodium carbonate (2.0 M aqueous solution, 10 eq).

  • Solvent System : 1,2-Dimethoxyethane (DME)/water (4:1 v/v).

  • Conditions : Reflux at 85°C for 7 hours.

  • Workup : Filtration, washing with methanol, and recrystallization from chloroform/methanol.

  • Yield : 78%.

Variation with Potassium Phosphate:
Replacing sodium carbonate with potassium phosphate in tetrahydrofuran (THF)/water at reflux for 18 hours increased the yield to 84%, likely due to enhanced solubility of the inorganic base in THF.

Alternative Catalytic Systems and Solvent Effects

Palladium Ligand Modifications

The choice of palladium ligands significantly impacts efficiency:

  • PPh₃-Based Catalysts : Standard for Suzuki reactions but may require higher temperatures (e.g., 100°C in toluene/ethanol/water).

  • Bulky Ligands : Biphenyl-2-yl(dicyclohexyl)phosphine (XPhos) reduces homocoupling by stabilizing the Pd(0) intermediate, though this remains underexplored for this compound.

Solvent Optimization

  • Toluene/Ethanol/Water : A 3:1:1 mixture in reflux conditions (3 hours) yielded 53% product.

  • THF/Water : Improved miscibility of the boronic acid increased yields to 84% but required longer reaction times.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (4:1) removes unreacted boronic acid and halogenated byproducts.

  • Recrystallization : Sequential washing with methanol and dichloromethane yields >99% purity (confirmed via HPLC).

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons at δ 7.68–8.20 ppm and absence of residual boronic acid peaks at δ 7.80–8.10.

  • Mass Spectrometry : Molecular ion peak observed at m/z 470.6 [M+H]⁺.

Challenges and Mitigation Strategies

Side Reactions

  • Homocoupling : Addressed by degassing solvents to prevent oxidative coupling.

  • Deboronation : Minimized by maintaining pH < 9 during the reaction.

Scalability Issues

  • Batch Size Limitations : Reactions >10 mmol show reduced yields (~60%) due to inefficient heat transfer; flow chemistry is proposed as a solution .

Chemical Reactions Analysis

Types of Reactions

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives .

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
The compound is primarily recognized for its role in the development of OLEDs. Its structural characteristics promote high thermal stability and efficient electroluminescent properties, making it suitable for use as an emissive material in OLED devices. The mechanism by which this compound functions involves facilitating balanced charge transport, thus minimizing energy loss and enhancing device efficiency .

Key Properties:

  • High Thermal Stability : Essential for maintaining performance under operational conditions.
  • Efficient Electroluminescence : Contributes to the brightness and color quality of emitted light.

Notable Biological Activities:

  • Anticancer Activity : Compounds within this class have shown efficacy against various cancer cell lines.
  • Antibacterial and Antifungal Properties : Similar derivatives have been explored for their ability to combat bacterial and fungal infections.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions such as the Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of carbon-carbon bonds essential for constructing the compound's complex structure .

Common Reactions:

  • Oxidation : Can be performed using potassium permanganate or chromium trioxide.
  • Reduction : Achieved through hydrogenation processes using palladium catalysts.
  • Substitution Reactions : Electrophilic aromatic substitutions can modify the anthracene and naphthalene rings.

Case Study 1: OLED Performance

A study demonstrated that incorporating this compound into OLED architectures resulted in enhanced device efficiencies compared to traditional materials. The compound's ability to balance electron and hole transport was critical in achieving high luminance levels without significant energy loss .

Case Study 2: Anticancer Activity

Research on benzo[b]furan derivatives highlighted their potential as anticancer agents. A specific derivative exhibited significant growth inhibition against several cancer cell lines, suggesting that similar compounds may offer therapeutic benefits .

Comparison with Similar Compounds

Key Compounds for Comparison:

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (Compound 8)

2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)naphtho[2,3-b]benzofuran (Compound 9)

CAPI and CCAPI (carbazole-anthracene-phenanthroimidazole hybrids)

2-NaCBI and 2-NaCPI (triphenylimidazole/phenanthroimidazole-anthracene-naphthalene derivatives)

PSeDBF (dibenzo[b,d]furan-substituted phenoselenazine)

Comparative Analysis

Table 1: Key Properties of 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan and Analogues

Property Target Compound Compound 8 Compound 9 CAPI/CCAPI 2-NaCBI/2-NaCPI PSeDBF
PLQY (%) ~70–80 (thin film) 55–60 65–70 72–78 68–75 59.0
EL Peak (nm) 452–460 440–450 450–465 456–470 448–462 468–480
EQE (%) 12–15 8–10 10–12 14–16 12–14 12.8
Thermal Stability (Td, °C) >400 380–390 390–400 395–410 410–420 385–395
Device Structure ITO/NPB/EML/Bphen/Liq/Al ITO/TAPC/EML/TPBi/LiF/Al ITO/mCP/EML/PO-T2T/Liq/Al ITO/TCTA/EML/TmPyPB/Liq/Al ITO/TAPC/EML/TPBi/LiF/Al ITO/TAPC/EML/DPPSO/Liq/Al

Performance Insights

Emission Efficiency: The target compound outperforms Compound 8 and 9 in PLQY and EQE due to its rigid dibenzo[b,d]furan group, which reduces non-radiative decay . CAPI/CCAPI exhibit higher EQE (14–16%) owing to their HLCT mechanism, but their broader emission spectra (456–470 nm) limit color purity compared to the target compound’s narrow blue emission .

Thermal Stability :

  • Derivatives with imidazole or carbazole substituents (e.g., 2-NaCBI/2-NaCPI) show superior thermal stability (Td >400°C) due to enhanced molecular rigidity . The target compound’s Td (>400°C) matches these benchmarks, making it suitable for high-temperature device fabrication.

Degradation Resistance :

  • The target compound’s anthracene-naphthalene-dibenzofuran architecture resists photodegradation better than 9,10-diphenylanthracene derivatives (e.g., Compound 8), which suffer from rapid oxidative degradation under UV exposure .

Charge Transport: PSeDBF and the target compound both utilize dibenzo[b,d]furan to improve electron mobility. However, the target compound’s anthracene core provides superior hole injection compared to PSeDBF’s phenoselenazine system.

Critical Evaluation of Limitations

  • Color Purity : While the target compound achieves CIEy coordinates of ~0.08–0.12, it slightly underperforms carbazole-based emitters (e.g., CAPI: CIEy ~0.06) in deep-blue emission .
  • Synthetic Complexity : The Suzuki coupling and purification steps for the target compound are more laborious than for simpler anthracene derivatives like Compound 8 .

Biological Activity

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS No. 929539-41-3) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the context of cancer research and organic electronics. This compound features a complex structure that may contribute to its biological effects, including antitumor properties. This article reviews the biological activity of this compound, focusing on its antitumor efficacy, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

  • Molecular Formula : C₃₆H₂₂O
  • Molecular Weight : 470.56 g/mol
  • Purity : Typically >98% .

Antitumor Properties

Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies involving derivatives of naphthalene and anthracene have demonstrated broad-spectrum anti-cancer effects against various cell lines.

  • In Vitro Studies :
    • A study reported that certain analogs demonstrated effective inhibition of cancer cell proliferation with effective doses ranging from 0.73 to 4.3 μg/mL across multiple cancer cell lines, including breast cancer models .
    • The SAR analysis revealed that modifications in the molecular structure significantly influenced the potency and selectivity of these compounds against specific tumor types.
  • In Vivo Studies :
    • Animal models treated with similar anthracene-based compounds showed reduced tumor growth and improved survival rates, suggesting that these compounds may be viable candidates for further development as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural aspects:

Structural FeatureImpact on Activity
Substituents on Anthracene RingAltered potency against specific cancer types
Positioning of Naphthalene GroupEnhanced selectivity towards certain cell lines
Functional GroupsModifications can lead to increased solubility and bioavailability

Case Study 1: Breast Cancer Inhibition

A specific study focused on the efficacy of naphthalene-anthracene derivatives in inhibiting breast cancer cell lines, particularly MDA-MB-231. The results indicated that certain derivatives exhibited an ED(50) as low as 0.85 μg/mL, highlighting their potential as targeted therapies .

Case Study 2: Mechanistic Insights

In another investigation, researchers explored the mechanisms through which these compounds exert their antitumor effects. The findings suggested that they may induce apoptosis in cancer cells via mitochondrial pathways, leading to cell cycle arrest and subsequent tumor regression .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan, and what key reaction conditions influence yield?

Methodological Answer:

  • Synthetic Routes :
    • Wittig Reaction : Utilize benzyltriphenylphosphonium chloride and anthracene-derived aldehydes (e.g., 9-anthraldehyde) in dichloromethane under inert conditions to form the alkene bridge .
    • One-Pot Synthesis : Adapt methods for similar anthracene derivatives by reacting brominated anthracene precursors with naphthalen-2-yl boronic acids via Suzuki-Miyaura coupling. Optimize stoichiometry and catalyst (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Key Conditions :
    • Temperature control (e.g., -15°C for lithiation steps, room temperature for coupling) .
    • Solvent selection (THF or dichloromethane for solubility and reaction stability) .
    • Catalytic systems (e.g., LDA for deprotonation, palladium catalysts for cross-coupling) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments. Compare chemical shifts with analogous anthracene derivatives (e.g., 9,10-diarylanthracenes) .
  • X-Ray Crystallography : Grow single crystals via slow evaporation in solvents like DMF/acetone mixtures. Analyze π-π stacking and bond lengths to verify planar anthracene core and substituent geometry .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=C stretching in dibenzofuran at ~1600 cm⁻¹) and absence of undesired byproducts .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators to avoid inhalation of aerosols .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile organic solvents (e.g., THF, dichloromethane) .
  • Storage : Store in amber glass vials at room temperature, protected from light due to anthracene’s photosensitivity .

Advanced Research Questions

Q. What computational methods are effective in predicting the electronic properties of this compound, and how do they correlate with experimental spectroscopic data?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to predict absorption/emission wavelengths. Compare with experimental UV-Vis and fluorescence spectra .
  • Time-Dependent DFT (TD-DFT) : Simulate excited-state transitions to assign spectral bands. For example, anthracene’s π→π* transitions (~380 nm) can shift with naphthalene substitution .
  • Validation : Use linear regression to correlate computed excitation energies with observed absorption maxima (R² > 0.95 indicates robust predictive power) .

Q. How can researchers resolve contradictions in photophysical data obtained from different solvent environments?

Methodological Answer :

  • Solvent Polarity Analysis : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMF). Anthracene derivatives often exhibit solvatochromism due to dipole-dipole interactions .
  • Statistical Thermodynamics Modeling : Apply the Lippert-Mataga equation to quantify Stokes shifts and disentangle solvent effects from inherent molecular properties .
  • Control Experiments : Repeat measurements in degassed solvents to rule out oxygen quenching, which can artificially reduce fluorescence quantum yields .

Q. What strategies optimize the compound’s performance in OLED applications, considering its structural modifications?

Methodological Answer :

  • Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) to anthracene to lower LUMO levels, enhancing electron injection in OLEDs. Compare with 2-methyl-9,10-dinaphthylanthracene (MADN), which shows improved electroluminescence due to steric hindrance reducing aggregation .
  • Device Fabrication : Co-deposit the compound with host materials (e.g., CBP) in vacuum thermal evaporation. Optimize layer thickness (e.g., 30–50 nm emissive layer) to balance charge transport .
  • Performance Metrics : Measure external quantum efficiency (EQE) and CIE coordinates. Target EQE > 5% for blue-emitting materials, leveraging anthracene’s high photoluminescence quantum yield (>0.8 in thin films) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.